(S)-1-(4-Chlorophenyl)ethanol

Chiral Analysis Quality Control Asymmetric Synthesis

(S)-1-(4-Chlorophenyl)ethanol (CAS: 99528-42-4), also known as (S)-4-Chloro-α-methylbenzyl alcohol, is a chiral secondary alcohol featuring a para-chlorophenyl substituent and a defined (S)-configuration at the benzylic carbon. This compound is widely utilized as a chiral building block in asymmetric synthesis due to its ability to introduce a stereogenic center with predictable stereochemistry.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 99528-42-4
Cat. No. B152429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Chlorophenyl)ethanol
CAS99528-42-4
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
InChIKeyMVOSNPUNXINWAD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Chlorophenyl)ethanol as a Chiral Building Block: Key Identity and Baseline Procurement Data


(S)-1-(4-Chlorophenyl)ethanol (CAS: 99528-42-4), also known as (S)-4-Chloro-α-methylbenzyl alcohol, is a chiral secondary alcohol featuring a para-chlorophenyl substituent and a defined (S)-configuration at the benzylic carbon . This compound is widely utilized as a chiral building block in asymmetric synthesis due to its ability to introduce a stereogenic center with predictable stereochemistry . Its commercial availability, typically at 95-97% purity, combined with well-documented physical properties including a specific rotation of [α]20/D -48.0° (c = 1 in chloroform) and a density of 1.175 g/mL at 25 °C, makes it a reliable and reproducible intermediate for research and industrial applications . The presence of the chloro substituent on the aromatic ring distinguishes it from the non-halogenated parent compound, (R)-1-phenylethanol, by influencing the electron density of the π-system and the strength of key intermolecular interactions such as OH···π and CH···π bonds [1].

Why Generic Substitution of (S)-1-(4-Chlorophenyl)ethanol Fails: The Criticality of Stereochemistry and Substituent Effects


Generic substitution of (S)-1-(4-chlorophenyl)ethanol is not a viable strategy due to the profound impact of its two defining features: the (S)-configuration at the chiral center and the para-chloro substituent. The (S)-enantiomer exhibits a specific optical rotation of [α]20/D -48.0° (c = 1 in chloroform) and a density of 1.175 g/mL at 25 °C, while the (R)-enantiomer ([α]20/D +39°, c = 1 in chloroform) has a significantly higher density of 1.322 g/mL . These distinct physical properties are a direct consequence of different intermolecular packing, which can dramatically affect reaction outcomes in asymmetric syntheses . Furthermore, the para-chloro substituent is not merely a spectator; it actively alters the molecule's electronic structure. Comparative spectroscopic studies with the non-halogenated analog, (R)-1-phenylethanol, have demonstrated that the chlorine atom modifies the electron density in the aromatic π-system, thereby influencing the strength of OH···π and CH···π interactions [1]. This electronic perturbation can lead to differences in molecular recognition and binding affinity, which are critical parameters in biological and catalytic applications. Using an incorrect enantiomer or a structurally similar but electronically distinct analog would compromise stereochemical fidelity and alter fundamental interaction energies, rendering experimental or production results non-reproducible and potentially invalid.

Quantitative Evidence Guide for (S)-1-(4-Chlorophenyl)ethanol: Head-to-Head Comparisons Against Key Alternatives


(S)- vs (R)-1-(4-Chlorophenyl)ethanol: Direct Comparison of Physical and Chiroptical Properties

The (S)- and (R)-enantiomers of 1-(4-chlorophenyl)ethanol exhibit clearly distinguishable physical properties, which are essential for identity verification and purity assessment. According to a direct comparison of technical datasheets from a major vendor, the (S)-enantiomer has a specific optical rotation of [α]20/D -48.0° (c = 1 in chloroform) and a density of 1.175 g/mL at 25 °C . In contrast, the (R)-enantiomer has an optical rotation of [α]20/D +39° (c = 1 in chloroform) and a significantly higher density of 1.322 g/mL at 25 °C . This represents an absolute difference of 87° in optical rotation and a density increase of 12.5% for the (R)-enantiomer. These quantifiable differences underscore that the enantiomers are not interchangeable and must be procured and handled as distinct chemical entities.

Chiral Analysis Quality Control Asymmetric Synthesis

Asymmetric Bioreduction to (S)-1-(4-Chlorophenyl)ethanol: Optimized Yield and Enantioselectivity Data

The enantioselective synthesis of (S)-1-(4-chlorophenyl)ethanol via biocatalytic reduction of p-chloroacetophenone has been optimized for yield and enantiomeric excess (ee). A study using whole cells of Petroselium crispum demonstrated that under optimized conditions with 4% isopropanol as a cosubstrate, the reaction yielded 70% of the target (S)-enantiomer with a high enantiomeric excess of 90% ee [1]. In contrast, when ethanol (2%) was used, the yield was lower at 48% with a reduced enantioselectivity of 60% ee [1]. This direct comparison of reaction conditions within the same study provides actionable data for selecting a synthetic route. The reported yield is comparable to typical chemical reduction yields (75-85%), but the biocatalytic route offers the key advantage of high stereoselectivity directly from the prochiral ketone, avoiding a subsequent chiral resolution step .

Biocatalysis Asymmetric Synthesis Green Chemistry

Substituent Effects on Molecular Interactions: (S)-1-(4-Chlorophenyl)ethanol vs. Non-Halogenated Analog

The para-chloro substituent in (S)-1-(4-chlorophenyl)ethanol alters its electronic structure compared to the non-halogenated analog (R)-1-phenylethanol. A study employing resonant two-photon ionization (R2PI) spectroscopy and quantum chemical calculations (D-B3LYP/6-31++G**) found that while the chlorine atom does not significantly change the overall molecular geometry, it does affect the electron density in the π-system [1]. This electronic perturbation, in turn, modulates the strength of non-covalent interactions like OH···π and CH···π bonds [1]. This is a class-level inference as it compares the target molecule to its parent structure, highlighting a fundamental difference in intermolecular forces. The study also demonstrated a clear spectral chiral discrimination between the diastereomeric adducts of the (S)-enantiomer with the R- and S- enantiomers of butan-2-ol, confirming the influence of the para-chloro substitution on diastereomeric complex formation [1].

Spectroscopy Computational Chemistry Molecular Recognition

High-Value Application Scenarios for (S)-1-(4-Chlorophenyl)ethanol Stemming from Its Differential Properties


Enantioselective Synthesis of (-)-(S,S)-Clemastine

A primary and well-documented application is its use as a chiral building block in the enantioselective synthesis of (-)-(S,S)-clemastine, a potent antihistamine . The specific (S)-configuration is crucial, as the (S,S)-enantiomer of clemastine is the biologically active form. Using the correct chiral alcohol ensures the stereochemical fidelity of the final drug substance, which is a strict regulatory and pharmacological requirement. The ability to reliably procure (S)-1-(4-chlorophenyl)ethanol with a defined specific rotation of -48.0° is critical for this multi-step synthesis.

Asymmetric Synthesis of Chiral Boronic Esters

(S)-1-(4-Chlorophenyl)ethanol is employed in advanced methodologies such as lithiation−borylation for the geometrically defined synthesis of chloro methylbenzyl pinacol boronic esters . These boronic esters are versatile intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), where precise stereochemistry is essential for constructing complex molecular frameworks with defined three-dimensional architectures. The distinct optical rotation of the (S)-enantiomer serves as a key quality control parameter to ensure the correct starting material is used for these sophisticated transformations.

Quality Control and Chiral Purity Analysis

The distinct and well-defined chiroptical properties of (S)-1-(4-chlorophenyl)ethanol, particularly its specific optical rotation of [α]20/D -48.0° (c = 1 in chloroform), make it an ideal standard for developing and calibrating analytical methods . In scenarios where chiral purity is paramount, this compound can be used to validate HPLC or GC columns designed for enantiomeric separation, ensuring that the (S)- and (R)-enantiomers can be reliably resolved. The stark difference in optical rotation (87°) and density (12.5%) between enantiomers provides a robust benchmark for verifying the identity and enantiomeric excess of this compound and related chiral molecules .

Investigations into Halogen-Enhanced Molecular Recognition

The documented effect of the para-chloro substituent on electron density and intermolecular interactions makes (S)-1-(4-chlorophenyl)ethanol a valuable model compound for studying halogen bonding and other non-covalent forces [1]. Researchers in supramolecular chemistry or drug discovery can utilize it to systematically probe how a single chlorine atom alters binding affinity or selectivity in host-guest complexes or protein-ligand interactions. This is a fundamental research application where the compound's differential properties, as compared to non-halogenated or differently substituted analogs, are the primary subject of investigation.

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